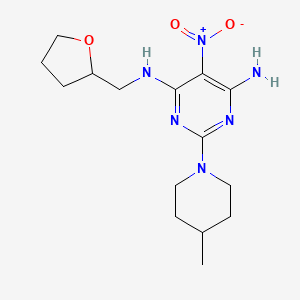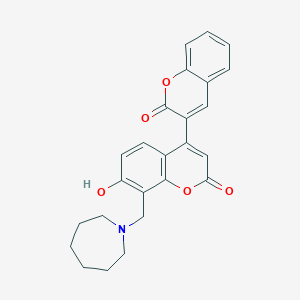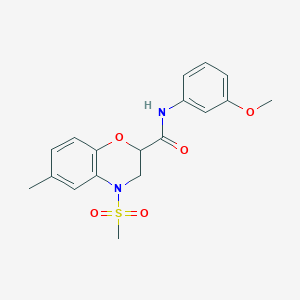![molecular formula C21H18N4O2 B11254277 5,7-dimethyl-1-phenyl-3-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254277.png)
5,7-dimethyl-1-phenyl-3-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-DIMETHYL-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with additional methyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under specific conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) and dimethylacetamide (DMA) as solvents, with cyclization facilitated by the elimination of by-products such as N,N-dimethylpropionamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
5,7-DIMETHYL-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5,7-DIMETHYL-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules make it useful for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5,7-DIMETHYL-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
5,7-DIMETHYL-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its specific substitution pattern and the combination of pyridine and pyrimidine rings, which confer unique chemical and biological properties. Its potential as a CDK2 inhibitor further distinguishes it from other similar compounds.
属性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
5,7-dimethyl-1-phenyl-3-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N4O2/c1-14-12-15(2)23-19-18(14)20(26)24(13-16-8-6-7-11-22-16)21(27)25(19)17-9-4-3-5-10-17/h3-12H,13H2,1-2H3 |
InChI 键 |
KUTVIGHDZDPLOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254214.png)

![2-(4-methoxyphenyl)-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide](/img/structure/B11254241.png)
![7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11254247.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11254253.png)

![N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11254258.png)
![2-iodo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11254262.png)
![6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11254263.png)
![N-(4-chlorobenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11254273.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11254280.png)
